A Technical Guide to the Bioactive Constituents of Phellodendron chinense Bark for Researchers and Drug Development Professionals
A Technical Guide to the Bioactive Constituents of Phellodendron chinense Bark for Researchers and Drug Development Professionals
Introduction: Unveiling the Therapeutic Potential of Phellodendron chinense
Phellodendron chinense, commonly known as Huang Bai or Amur Cork Tree, has been a cornerstone of traditional Chinese medicine for centuries.[1][2] Its bark, referred to as Cortex Phellodendri, is renowned for its wide array of therapeutic properties, including anti-inflammatory, antimicrobial, and antitumor effects.[1][3] Modern scientific inquiry has delved into the chemical composition of this potent botanical, revealing a complex mixture of bioactive constituents that are responsible for its medicinal effects. This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a detailed exploration of the core bioactive compounds found in Phellodendron chinense bark. We will navigate through the major classes of these compounds, their pharmacological activities, and the analytical methodologies for their extraction and quantification, offering a foundation for future research and therapeutic development.
Major Bioactive Constituents: A Chemical Arsenal
The therapeutic efficacy of Phellodendron chinense bark can be attributed to a diverse range of secondary metabolites. The primary classes of these bioactive compounds include alkaloids, limonoids, phenolic compounds, and flavonoids.[1][4]
Alkaloids: The Protoberberine Powerhouses
The most prominent and extensively studied class of compounds in Phellodendron chinense are the isoquinoline alkaloids, particularly the protoberberine alkaloids.[2] These compounds are largely responsible for the bark's characteristic yellow color and a significant portion of its pharmacological activity.
-
Berberine: As the most abundant alkaloid in P. chinense, berberine has been the subject of extensive research.[5] It exhibits a remarkable spectrum of pharmacological effects, including potent anti-inflammatory, antimicrobial, and anticancer activities.[6][7] Mechanistically, berberine's anti-inflammatory action is mediated through the inhibition of the NF-κB signaling pathway, a key regulator of inflammatory responses, and the suppression of pro-inflammatory cytokines such as TNF-α.[8] Its antimicrobial properties are broad, targeting a variety of bacteria, fungi, and protozoa. Furthermore, berberine has demonstrated promising anticancer potential by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.[6]
-
Palmatine and Jatrorrhizine: These protoberberine alkaloids are structurally similar to berberine and share many of its pharmacological properties, including antimicrobial and anti-inflammatory effects.[9] While generally present in lower concentrations than berberine, they contribute to the overall therapeutic profile of the bark extract.[9]
-
Phellodendrine: This quaternary ammonium alkaloid possesses a distinct pharmacological profile.[10] Studies have indicated its potential in treating a range of conditions including ulcerative colitis, inflammation, and cancer.[10] The anti-inflammatory mechanism of phellodendrine is thought to involve the regulation of the cAMP and TNF signaling pathways.[11]
Table 1: Major Alkaloids in Phellodendron chinense Bark and Their Pharmacological Activities
| Alkaloid | Chemical Structure | Key Pharmacological Activities |
| Berberine | C20H18NO4+ | Anti-inflammatory, Antimicrobial, Anticancer, Antidiabetic, Neuroprotective[6][7][8] |
| Palmatine | C21H22NO4+ | Antimicrobial, Anti-inflammatory[9] |
| Jatrorrhizine | C20H20NO4+ | Antimicrobial, Anti-inflammatory[2][9] |
| Phellodendrine | C20H24NO4+ | Anti-inflammatory, Anticancer, Immunomodulatory[10][11] |
Diagram 1: Chemical Structures of Major Alkaloids
Caption: Chemical structures of the primary limonoids found in Phellodendron chinense bark.
Phenolic Compounds and Flavonoids: The Antioxidant Defenders
Phellodendron chinense bark also contains a variety of phenolic compounds and flavonoids, which are well-known for their potent antioxidant properties. [12]These compounds contribute to the overall therapeutic effect by neutralizing harmful free radicals and reducing oxidative stress, a key factor in many chronic diseases. Notable phenolic compounds include ferulic acid and vanillin. Quercetin is a significant flavonoid found in the bark, known for its anti-inflammatory and antioxidant activities. [1]
Methodologies for Extraction and Analysis: A Practical Guide
To harness the therapeutic potential of Phellodendron chinense, robust and efficient methods for the extraction and quantification of its bioactive constituents are essential.
Extraction of Bioactive Compounds: A Step-by-Step Protocol
Ultrasonic-assisted extraction (UAE) is a highly effective method for extracting alkaloids and other bioactive compounds from P. chinense bark due to its efficiency and reduced extraction time compared to conventional methods. [13] Protocol: Ultrasonic-Assisted Extraction of Alkaloids
-
Sample Preparation: Grind the dried Phellodendron chinense bark into a coarse powder (approximately 40-60 mesh). This increases the surface area for efficient solvent penetration.
-
Solvent Selection: Prepare a solution of 70-80% ethanol or methanol in water. The addition of a small amount of acid (e.g., 0.1% HCl) can enhance the solubility of alkaloids. The choice of an aqueous organic solvent is crucial as it effectively solubilizes the target alkaloids while minimizing the extraction of unwanted lipophilic compounds.
-
Extraction Parameters:
-
Solvent-to-Solid Ratio: Use a ratio of 20:1 (mL of solvent to g of bark powder). This ensures complete immersion of the plant material and provides a sufficient volume for efficient extraction.
-
Ultrasonic Treatment: Place the mixture in an ultrasonic bath or use a probe sonicator. Apply ultrasonic waves at a frequency of 40-60 kHz for 30-45 minutes at a controlled temperature of 50-60°C. [13]The cavitation effect produced by ultrasound disrupts the plant cell walls, facilitating the release of intracellular components into the solvent.
-
-
Filtration and Concentration: After extraction, filter the mixture through a suitable filter paper (e.g., Whatman No. 1) to remove solid plant debris. The resulting filtrate can be concentrated under reduced pressure using a rotary evaporator to obtain a crude extract.
Diagram 3: Workflow for Ultrasonic-Assisted Extraction
Caption: A schematic workflow of the ultrasonic-assisted extraction process.
Quantification by High-Performance Liquid Chromatography (HPLC): A Validated Method
High-Performance Liquid Chromatography (HPLC) is the gold standard for the simultaneous quantification of multiple bioactive compounds in complex plant extracts. [14][15] Protocol: HPLC-PDA for Simultaneous Quantification of Alkaloids and Limonoids
-
Standard and Sample Preparation:
-
Standard Solutions: Prepare stock solutions of reference standards (berberine, palmatine, jatrorrhizine, phellodendrine, obacunone) in methanol at a concentration of 1 mg/mL. Prepare a series of working standard solutions by serial dilution for calibration curves.
-
Sample Solution: Accurately weigh the dried extract and dissolve it in methanol to a final concentration of approximately 1-5 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a photodiode array (PDA) detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used. [14]The C18 stationary phase provides excellent separation for these moderately polar to nonpolar compounds.
-
Mobile Phase: A gradient elution is typically employed for optimal separation of multiple components.
-
Solvent A: 0.1% Phosphoric acid or 0.1% Formic acid in water. The acidic modifier improves peak shape and resolution of the alkaloids.
-
Solvent B: Acetonitrile.
-
-
Gradient Program: A typical gradient might start with a low percentage of acetonitrile, which is gradually increased to elute the more nonpolar compounds. A representative gradient could be: 0-10 min, 10-30% B; 10-25 min, 30-60% B; 25-30 min, 60-10% B.
-
Flow Rate: 1.0 mL/min. [14][15] * Injection Volume: 10-20 µL.
-
Detection Wavelength: Monitor at 345 nm for the simultaneous detection of berberine, palmatine, and jatrorrhizine, and at 210 nm for obacunone. [14][15]The PDA detector allows for the simultaneous monitoring of multiple wavelengths, which is ideal for analyzing compounds with different absorption maxima.
-
-
Data Analysis: Identify and quantify the target compounds by comparing their retention times and UV spectra with those of the reference standards. Construct calibration curves by plotting the peak area against the concentration of the standards to determine the concentration of each analyte in the sample.
Table 3: Representative HPLC-PDA Parameters for Analysis
| Parameter | Condition | Rationale |
| Column | C18 (4.6 x 250 mm, 5 µm) | Provides good separation for a wide range of polarities. [14] |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile | Gradient elution allows for the separation of compounds with different polarities. Acid improves peak shape. [14][15] |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical HPLC. [14][15] |
| Detection | PDA at 345 nm (Alkaloids) & 210 nm (Limonoids) | Allows for selective and sensitive detection of different compound classes. [14][15] |
| Column Temp. | 25-30 °C | Ensures reproducible retention times. |
Conclusion and Future Directions
The bark of Phellodendron chinense is a rich repository of bioactive compounds with significant therapeutic potential. The alkaloids, limonoids, and phenolic compounds within this botanical have demonstrated a wide range of pharmacological activities, making them attractive candidates for drug discovery and development. The methodologies outlined in this guide provide a solid foundation for the extraction, isolation, and quantification of these valuable constituents.
Future research should focus on further elucidating the synergistic effects of these compounds, as the therapeutic efficacy of the whole bark extract may be greater than the sum of its individual components. Advanced analytical techniques such as LC-MS/MS can be employed for a more comprehensive profiling of the metabolome of P. chinense. [16][17]Furthermore, in-depth mechanistic studies are crucial to fully understand the molecular targets and signaling pathways through which these bioactive compounds exert their effects. Continued exploration of this remarkable medicinal plant holds the promise of yielding novel therapeutic agents for a variety of human ailments.
References
-
Shaikh, J. R., Patil, M., & Das, S. (2022). Phellodendri Cortex: A Phytochemical, Pharmacological, and Pharmacokinetic Review. Frontiers in Pharmacology, 13, 861937. [Link]
-
Hielscher Ultrasonics. (n.d.). Alkaloid Extraction using a Probe-Ultrasonicator. Retrieved from [Link]
-
Nolasco-González, Y., et al. (2022). Extraction of Alkaloids Using Ultrasound from Pulp and By-Products of Soursop Fruit (Annona muricata L.). Molecules, 27(3), 834. [Link]
-
Singh, S. K., et al. (2023). Biological Importance of Phellodendrine in Traditional and Modern Medicines: An Update on Therapeutic Potential in Medicine. Current Pharmaceutical Design, 29(15), 1156-1167. [Link]
-
Cai, W., et al. (2018). Ultrasound-assisted extraction of bioactive alkaloids from Phellodendri amurensis cortex using deep eutectic solvent aqueous solutions. Journal of Pharmaceutical and Biomedical Analysis, 159, 336-344. [Link]
-
Sun, H., et al. (2015). HPLC chromatograms. (a). Phellodendron chinensis bark. (b)... ResearchGate. [Link]
-
Li, X., et al. (2023). Quantitative and Differential Analysis between Bupleurum chinense DC. and Bupleurum scorzonerifolium Willd. Using HPLC-MS and GC-MS Coupled with Multivariate Statistical Analysis. Molecules, 28(15), 5707. [Link]
-
Guo, J., et al. (2017). High-efficient extraction of principal medicinal components from fresh Phellodendron bark (cortex phellodendri). Saudi Pharmaceutical Journal, 25(6), 845-851. [Link]
-
Balážová, Z., et al. (2022). Antiproliferative Effect of Phellodendron amurense Rupr. Based on Angiogenesis. Plants, 11(10), 1344. [Link]
-
Chen, J., et al. (2014). Simultaneous determination of berberine, palmatine and jatrorrhizine by liquid chromatography-tandem mass spectrometry in rat plasma and its application in a pharmacokinetic study after oral administration of coptis-evodia herb couple. Journal of Chromatography B, 961, 56-63. [Link]
-
Xian, Y. F., et al. (2019). Phellodendri Cortex: A Phytochemical, Pharmacological, and Pharmacokinetic Review. Evidence-Based Complementary and Alternative Medicine, 2019, 9357901. [Link]
-
Erhan, S. E., et al. (2023). Chemical composition and anti-inflammatory effect of Phellodendron amurense Rupr. stem bark extract. Farmacia, 71(5), 896-905. [Link]
-
Wang, Y., et al. (2022). Anti-Inflammatory Activation of Phellodendri Chinensis Cortex is Mediated by Berberine Erythrocytes Self-Assembly Targeted Delivery System. Journal of Inflammation Research, 15, 6931-6946. [Link]
-
Zhang, Y., et al. (2024). Obacunone, a Promising Phytochemical Triterpenoid: Research Progress on Its Pharmacological Activity and Mechanism. Molecules, 29(8), 1791. [Link]
-
Zhang, Q., et al. (2010). [Simultaneous determination of jatrorrhizine, palmatine, berberine, and obacunone in Phellodendri Amurensis Cortex by RP-HPLC]. Zhongguo Zhong Yao Za Zhi, 35(16), 2061-2064. [Link]
-
Zhang, Q., et al. (2010). Simultaneous determination of jatrorrhizine, palmatine, berberine, and obacunone in Phellodendri Amurensis Cortex by RP-HPLC. ResearchGate. [Link]
-
Li, Y., et al. (2023). Study on Chemical Constituents from Phellodendron chinense. Medicinal Plant, 14(2), 5-7. [Link]
-
Leu, Y. L., et al. (2006). Constituents from the Leaves of Phellodendron amurense and Their Antioxidant Activity. Journal of Natural Products, 69(11), 1644-1647. [Link]
-
Li, Z., et al. (2022). Research Progress on Anti-Inflammatory Effects and Mechanisms of Alkaloids from Chinese Medical Herbs. Evidence-Based Complementary and Alternative Medicine, 2022, 9891325. [Link]
-
Kim, H. J., et al. (2017). Phytochemical Quantification and the In Vitro Acetylcholinesterase Inhibitory Activity of Phellodendron chinense and Its Components. Molecules, 22(6), 925. [Link]
-
Li, Y., et al. (2022). Mechanism of Phellodendron and Anemarrhena Drug Pair on the Treatment of Liver Cancer Based on Network Pharmacology and Bioinformatics. Frontiers in Pharmacology, 13, 861213. [Link]
-
Erhan, S. E., et al. (2023). Chemical composition and anti-inflammatory effect of Phellodendron amurense Rupr. stem bark extract. ResearchGate. [Link]
-
Petropoulos, S. A., et al. (2021). LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry. Molecules, 26(24), 7481. [Link]
-
Zhang, Y., et al. (2024). Induction of Tetraploids in Phellodendron amurense Rupr. and Its Effects on Morphology and Alkaloid Content. International Journal of Molecular Sciences, 25(18), 10077. [Link]
-
Jo, Y. H., et al. (2021). Development and Validation of a HPLC–PDA Method for the Simultaneous Determination of Berberine, Palmatine, Geniposide, and Paeoniflorin in Haedoksamul-tang. Molecules, 26(11), 3326. [Link]
-
Sun, H., et al. (2015). Chemical discrimination of cortex Phellodendri amurensis and cortex Phellodendri chinensis by multivariate analysis approach. Pharmacognosy Magazine, 11(42), 385-392. [Link]
-
Buhlmann, C., & Ross, G. (2009). Quantitation of the alkaloids berberine, palmatine and jatrorrhizine in Mahonia stem by capillary electrophoresis. Agilent Technologies. [Link]
-
Hu, Y., et al. (2022). Utilizing network pharmacology and experimental validation to investigate the underlying mechanism of phellodendrine on inflammation. Journal of Inflammation Research, 15, 5451-5465. [Link]
Sources
- 1. hielscher.com [hielscher.com]
- 2. Phellodendri Cortex: A Phytochemical, Pharmacological, and Pharmacokinetic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Mechanism of Phellodendron and Anemarrhena Drug Pair on the Treatment of Liver Cancer Based on Network Pharmacology and Bioinformatics [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Phytochemical Quantification and the In Vitro Acetylcholinesterase Inhibitory Activity of Phellodendron chinense and Its Components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antiproliferative Effect of Phellodendron amurense Rupr. Based on Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-Inflammatory Activation of Phellodendri Chinensis Cortex is Mediated by Berberine Erythrocytes Self-Assembly Targeted Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Research Progress on Anti-Inflammatory Effects and Mechanisms of Alkaloids from Chinese Medical Herbs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-efficient extraction of principal medicinal components from fresh Phellodendron bark (cortex phellodendri) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Utilizing network pharmacology and experimental validation to investigate the underlying mechanism of phellodendrine on inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Alkaloid Extraction from Coptis chinensis Franch. Using Ultrasound-Assisted Aqueous Solutions of Surfactants, Organic Acids, Deep Eutectic Solvents, and Supramolecular Deep Eutectic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [Simultaneous determination of jatrorrhizine, palmatine, berberine, and obacunone in Phellodendri Amurensis Cortex by RP-HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
